
4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H19ClN4O5 and its molecular weight is 358.78. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vibrational Spectroscopy and Crystal Structure Analysis
Research on a chloramphenicol derivative, closely related to the compound , demonstrated its structural analysis through vibrational spectroscopy (Raman and infrared) supported by DFT calculations. The study highlighted the significance of homomeric synthons involving chains and dimers through conventional and non-conventional hydrogen bonds, contributing to the understanding of its molecular interactions and structural stability (Fernandes et al., 2017).
Synthesis of Fluorescent Probes for β-Amyloids
Another study focused on the synthesis of a novel fluorescent probe for β-amyloids, incorporating a structurally similar compound. This probe demonstrated high binding affinities toward Aβ(1–40) aggregates, offering a potential tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Development of Novel Amino Acid Derivatives
Research has also been conducted on the synthesis of novel nonproteinogenic amino acids. These studies reveal the potential of derivatives related to the compound for creating new amino acids that incorporate unique functional groups, contributing to the field of synthetic biology and the development of novel pharmaceuticals (Monteiro et al., 2010).
Environmental Applications
A study on the complete oxidation of pesticides in water by the photoassisted Fenton reaction discussed derivatives of the compound as potential intermediates. This research suggests the application of such compounds in environmental cleanup technologies, particularly in the degradation of harmful organic compounds in water resources (Pignatello & Sun, 1995).
Polymer Science and Material Engineering
Research into the recognition of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of fluoroalkylated end-capped polymers indicates the utility of related compounds in material science. These findings suggest their potential role in the development of new materials with selective binding properties for applications in sensing, filtration, and catalysis (Sawada et al., 2000).
Propriétés
IUPAC Name |
4-(4-chloro-3-nitroanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O5/c1-18(2)6-5-16-11(14(21)22)8-13(20)17-9-3-4-10(15)12(7-9)19(23)24/h3-4,7,11,16H,5-6,8H2,1-2H3,(H,17,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGSRYLEPTXKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chloro-3-nitrophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


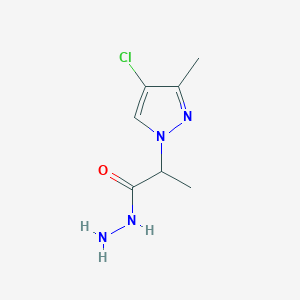
![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)
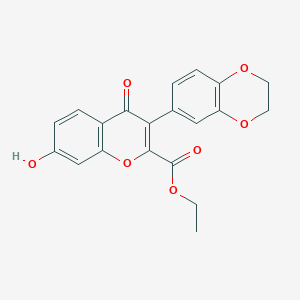

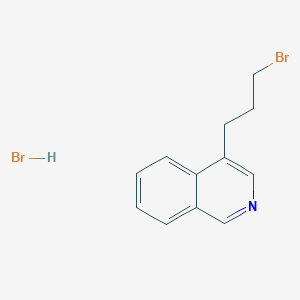
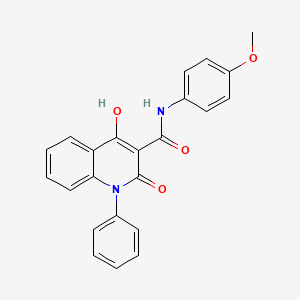


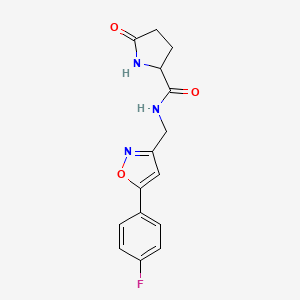

![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2381556.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2381558.png)